1-[Chloro(furan-2-yl)methylidene]pyrrolidin-1-ium
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[Chloro(furan-2-yl)methylidene]pyrrolidin-1-ium is a chemical compound that features a pyrrolidine ring substituted with a chloro(furan-2-yl)methylidene group
Vorbereitungsmethoden
The synthesis of 1-[Chloro(furan-2-yl)methylidene]pyrrolidin-1-ium typically involves the reaction of pyrrolidine with a chlorinated furan derivative under specific conditions. The reaction conditions often include the use of a suitable solvent and a catalyst to facilitate the formation of the desired product. Industrial production methods may involve optimizing these conditions to achieve higher yields and purity of the compound.
Analyse Chemischer Reaktionen
1-[Chloro(furan-2-yl)methylidene]pyrrolidin-1-ium undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents, resulting in the formation of reduced products.
Substitution: The chloro group in the compound can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
1-[Chloro(furan-2-yl)methylidene]pyrrolidin-1-ium has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including its interactions with biological macromolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: The compound is used in the development of new materials and as an intermediate in the production of other chemicals.
Wirkmechanismus
The mechanism of action of 1-[Chloro(furan-2-yl)methylidene]pyrrolidin-1-ium involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of its use.
Vergleich Mit ähnlichen Verbindungen
1-[Chloro(furan-2-yl)methylidene]pyrrolidin-1-ium can be compared with other similar compounds, such as:
Pyrrolidine derivatives: These compounds share the pyrrolidine ring structure but differ in their substituents, leading to variations in their chemical and biological properties.
Furan derivatives: Compounds containing the furan ring exhibit different reactivity and applications compared to those with the pyrrolidine ring
Eigenschaften
CAS-Nummer |
80355-85-7 |
---|---|
Molekularformel |
C9H11ClNO+ |
Molekulargewicht |
184.64 g/mol |
IUPAC-Name |
1-[chloro(furan-2-yl)methylidene]pyrrolidin-1-ium |
InChI |
InChI=1S/C9H11ClNO/c10-9(8-4-3-7-12-8)11-5-1-2-6-11/h3-4,7H,1-2,5-6H2/q+1 |
InChI-Schlüssel |
NQTJADDIGGGPKP-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC[N+](=C(C2=CC=CO2)Cl)C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.